molecular formula C13H16N2O2 B7755018 3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione

3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione

Cat. No.: B7755018
M. Wt: 232.28 g/mol
InChI Key: QLFQCRNWPRWPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . . This compound is characterized by its hydrazone functional group, which is derived from the condensation of hydrazine with a carbonyl compound.

Preparation Methods

The synthesis of 3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione typically involves the reaction of 3,4-dimethylphenylhydrazine with pentane-2,4-dione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione include other hydrazones derived from α-dicarbonyl compounds. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical reactivity and biological activity. Examples include:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)hydrazinylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-5-6-12(7-9(8)2)14-15-13(10(3)16)11(4)17/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFQCRNWPRWPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN=C(C(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NN=C(C(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.